molecular formula C7H10N2O3 B2957989 Ethyl 5-amino-4-methyl-1,2-oxazole-3-carboxylate CAS No. 87529-17-7

Ethyl 5-amino-4-methyl-1,2-oxazole-3-carboxylate

Cat. No.: B2957989
CAS No.: 87529-17-7
M. Wt: 170.168
InChI Key: JWQHWEVODFTXEJ-UHFFFAOYSA-N
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Description

Ethyl 5-amino-4-methyl-1,2-oxazole-3-carboxylate is a heterocyclic compound with the molecular formula C7H10N2O3. It is a derivative of oxazole, a five-membered aromatic ring containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-amino-4-methyl-1,2-oxazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-amino-4-methyl-3-oxobutanoate with hydroxylamine hydrochloride in the presence of a base. The reaction proceeds through the formation of an intermediate oxime, which then undergoes cyclization to form the oxazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-4-methyl-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while nucleophilic substitution can produce a variety of substituted oxazole derivatives .

Scientific Research Applications

Ethyl 5-amino-4-methyl-1,2-oxazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The exact mechanism of action of ethyl 5-amino-4-methyl-1,2-oxazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding to molecular targets .

Comparison with Similar Compounds

Ethyl 5-amino-4-methyl-1,2-oxazole-3-carboxylate can be compared with other oxazole derivatives such as:

  • Ethyl 2-amino-4-methyl-1,3-oxazole-5-carboxylate
  • 2-Amino-5-(ethoxycarbonyl)-4-methyl-1,3-oxazole

These compounds share similar structural features but differ in their substitution patterns and functional groups. The unique arrangement of atoms in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

ethyl 5-amino-4-methyl-1,2-oxazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-3-11-7(10)5-4(2)6(8)12-9-5/h3,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWQHWEVODFTXEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87529-17-7
Record name ethyl 5-amino-4-methylisoxazole-3-carboxylate
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